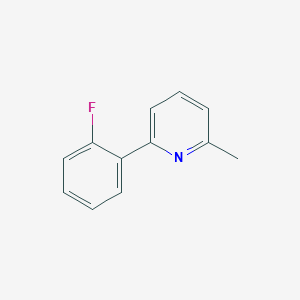
2-(2-Fluorophenyl)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)-6-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a fluorophenyl group at the 6-position and a methyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenyl)-6-methylpyridine can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with 2-fluorobenzene under specific conditions. The reaction typically requires a catalyst, such as palladium, and a base, such as potassium carbonate, to facilitate the coupling reaction. The reaction is carried out in an inert atmosphere, often using a solvent like dimethylformamide (DMF) or toluene, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluorophenyl)-6-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield reduced derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the fluorine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups replacing the fluorine atom.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluorophenyl)-6-methylpyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents targeting specific biological pathways.
Industry: The compound is utilized in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluorophenyl)-6-methylpyridine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluorodeschloroketamine: An analogue of ketamine with a fluorine atom replacing the chlorine atom.
6-Alkoxy-2,2’-bipyridines: Compounds with similar structural features used in luminescent materials.
Pyrazolo[3,4-d]pyrimidine derivatives: Compounds with similar heterocyclic structures used as CDK2 inhibitors.
Uniqueness
2-(2-Fluorophenyl)-6-methylpyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorophenyl group enhances its lipophilicity and ability to interact with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C12H10FN |
|---|---|
Molekulargewicht |
187.21 g/mol |
IUPAC-Name |
2-(2-fluorophenyl)-6-methylpyridine |
InChI |
InChI=1S/C12H10FN/c1-9-5-4-8-12(14-9)10-6-2-3-7-11(10)13/h2-8H,1H3 |
InChI-Schlüssel |
MZHFMGOLDDSXFM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CC=C1)C2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-[(5-bromopyrimidin-2-yl)amino]-2-methyl-1,3-dioxane-2-carboxylate](/img/structure/B8377724.png)


![3-Fluoro-4-((3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-yl)oxy)aniline](/img/structure/B8377738.png)





![(5R,6S)-6-amino-4-oxa-1-azabicyclo[3,2,0]heptan-7-one](/img/structure/B8377817.png)



